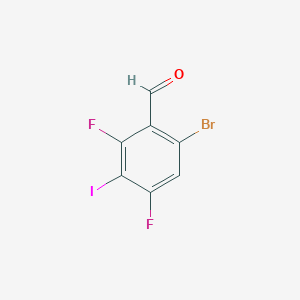

6-Bromo-2,4-difluoro-3-iodobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

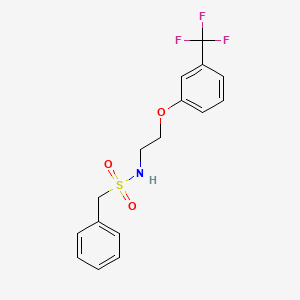

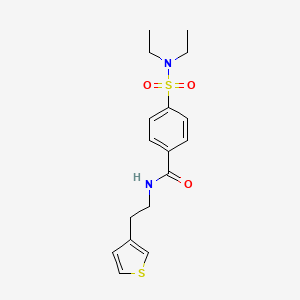

“6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is a chemical compound with the CAS Number: 2244721-25-1 . It has a molecular weight of 346.9 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is1S/C7H2BrF2IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound “6-Bromo-2,4-difluoro-3-iodobenzaldehyde” is solid in its physical form . Unfortunately, the web search results did not provide more detailed information on its physical and chemical properties.Scientific Research Applications

Optical and Electronic Properties

6-Bromo-2,4-difluoro-3-iodobenzaldehyde, a compound related to bromo-dimethoxybenzaldehydes, has been studied for its structural, reactivity, and optical properties. Research indicates that bromine substitution affects the molecular structure, enhancing the linear and nonlinear optical responses. This makes derivatives of such compounds, like 6-bromo-2,3-dimethoxybenzaldehyde, potential candidates for nonlinear optical (NLO) materials due to their increased third-order susceptibility. Such properties are crucial for applications in photonic devices and materials science, offering insights into the manipulation of electronic and optical characteristics through halogen substitution (Aguiar et al., 2022).

Synthesis and Molecular Structure

The synthesis and molecular modeling of bromo-dimethoxybenzaldehydes, including 6-bromo-2,3-dimethoxybenzaldehyde, have been extensively explored. These studies not only provide a foundation for understanding the effect of bromine substitution on the aromatic ring but also delve into the crystalline structure and electronic properties of these compounds. Characterization techniques such as X-ray diffraction and theoretical calculations reveal how such modifications influence the molecular geometry, electronic distribution, and intermolecular interactions, laying the groundwork for further chemical modifications and applications in material science and organic synthesis (Borges et al., 2022).

Potential in Organic Synthesis

Research into halogenated compounds, including those with structures similar to 6-Bromo-2,4-difluoro-3-iodobenzaldehyde, has shown significant potential in organic synthesis. The presence of halogens can facilitate a variety of chemical reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules, potentially leading to the development of new drugs, materials, and catalysts. Studies on bromo- and iododifluoromethylation of aldehydes, for example, demonstrate the versatility of halogenated aldehydes in synthetic chemistry, offering pathways to novel compounds with diverse functional groups (Kosobokov et al., 2014).

properties

IUPAC Name |

6-bromo-2,4-difluoro-3-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJIZRRSGRNUTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,4-difluoro-3-iodobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2579348.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2579351.png)

![(3R,9S,13S,14R)-17-[(2S,5S)-5-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methoxy]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/no-structure.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579359.png)

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)